Cas no 218438-53-0 (3-(2-phenylethenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione)

3-(2-Phenylethenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound featuring a triazole-thione core with a phenylethenyl substituent. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of the thione group enhances its ability to form stable metal complexes, useful in coordination chemistry. Its conjugated system offers potential applications in materials science, such as in optoelectronic devices. The compound's stability and functional group versatility allow for selective modifications, enabling tailored derivatives for specific research or industrial applications. Proper handling and storage are recommended due to its reactive nature.
3-(2-phenylethenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione structure
218438-53-0 structure
Product name:3-(2-phenylethenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
CAS No:218438-53-0
MF:C10H9N3S
MW:203.263560056686
CID:4641829

3-(2-phenylethenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione Chemical and Physical Properties

Names and Identifiers

    • 5-[(1E)-2-phenylethenyl]-4H-1,2,4-triazole-3-thiol
    • 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-[(1E)-2-phenylethenyl]-
    • 3-(2-phenylethenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
    • Inchi: 1S/C10H9N3S/c14-10-11-9(12-13-10)7-6-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14)/b7-6+
    • InChI Key: ALHGVKAIXXQXJE-VOTSOKGWSA-N
    • SMILES: N1C(/C=C/C2=CC=CC=C2)=NC(=S)N1

3-(2-phenylethenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1333790-5g
5-[(1e)-2-phenylethenyl]-4h-1,2,4-triazole-3-thiol
218438-53-0 98%
5g
¥41310 2023-04-14
Enamine
EN300-8521935-1.0g
5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole-3-thiol
218438-53-0 95.0%
1.0g
$528.0 2025-02-21
Enamine
EN300-8521935-5.0g
5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole-3-thiol
218438-53-0 95.0%
5.0g
$1530.0 2025-02-21
Enamine
EN300-8521935-10.0g
5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole-3-thiol
218438-53-0 95.0%
10.0g
$2269.0 2025-02-21
A2B Chem LLC
AX27729-2.5g
3-(2-Phenylethenyl)-1h-1,2,4-triazole-5-thiol
218438-53-0 96%
2.5g
$1124.00 2024-04-20
A2B Chem LLC
AX27729-5g
3-(2-Phenylethenyl)-1h-1,2,4-triazole-5-thiol
218438-53-0 96%
5g
$1646.00 2024-04-20
Aaron
AR01DWXP-1g
3-(2-phenylethenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
218438-53-0 95%
1g
$751.00 2025-02-09
A2B Chem LLC
AX27729-1g
3-(2-Phenylethenyl)-1h-1,2,4-triazole-5-thiol
218438-53-0 96%
1g
$591.00 2024-04-20
A2B Chem LLC
AX27729-250mg
3-(2-Phenylethenyl)-1h-1,2,4-triazole-5-thiol
218438-53-0 96%
250mg
$263.00 2024-04-20
A2B Chem LLC
AX27729-50mg
3-(2-Phenylethenyl)-1h-1,2,4-triazole-5-thiol
218438-53-0 96%
50mg
$142.00 2024-04-20

Additional information on 3-(2-phenylethenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Comprehensive Overview of 3-(2-phenylethenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione (CAS No. 218438-53-0)

The compound 3-(2-phenylethenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione (CAS No. 218438-53-0) is a heterocyclic organic molecule featuring a unique combination of a 1,2,4-triazole core and a styryl substituent. This structure endows it with significant potential in pharmaceutical and agrochemical research, particularly in the development of novel bioactive agents. The presence of the thione group enhances its reactivity, making it a versatile intermediate in organic synthesis.

In recent years, the demand for triazole derivatives has surged due to their broad-spectrum biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers are increasingly exploring 3-(2-phenylethenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione as a candidate for drug discovery, especially in the context of antibiotic resistance—a pressing global health concern. Its structural similarity to known azole drugs suggests potential applications in combating resistant pathogens.

From a synthetic chemistry perspective, this compound is notable for its conjugated double bond system, which facilitates π-electron delocalization and may contribute to its stability and reactivity. The styryl moiety also offers opportunities for further functionalization, enabling the creation of diverse derivatives for structure-activity relationship (SAR) studies. Such investigations are critical for optimizing efficacy and reducing toxicity in drug development pipelines.

Environmental and sustainability considerations are also driving interest in 3-(2-phenylethenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione. Green chemistry approaches, such as solvent-free synthesis or catalytic methods, are being explored to produce this compound with minimal waste. These efforts align with the growing emphasis on eco-friendly chemical processes in industrial and academic settings.

Analytical characterization of this compound typically involves techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography, which confirm its purity and structural integrity. These methods are essential for ensuring reproducibility in research and industrial applications. Additionally, computational modeling studies are increasingly used to predict its physicochemical properties and interactions with biological targets.

In summary, 3-(2-phenylethenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione (CAS No. 218438-53-0) represents a promising scaffold in medicinal and materials chemistry. Its multifaceted applications, coupled with ongoing advancements in synthetic and analytical methodologies, position it as a compound of significant scientific and commercial interest. Future research will likely focus on expanding its utility in addressing contemporary challenges in healthcare and sustainability.

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